7Beta-Tibolone

Beschreibung

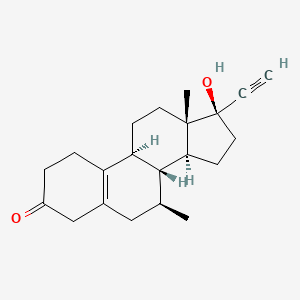

Structure

3D Structure

Eigenschaften

IUPAC Name |

(7S,8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-4-21(23)10-8-18-19-13(2)11-14-12-15(22)5-6-16(14)17(19)7-9-20(18,21)3/h1,13,17-19,23H,5-12H2,2-3H3/t13-,17+,18-,19+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDGZWOAQTVYBX-QXMGKFHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CCC(=O)C2)C3C1C4CCC(C4(CC3)C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=C(CCC(=O)C2)[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587886 | |

| Record name | (17alpha)-17-Hydroxy-7-methyl-19-norpregn-5(10)-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32297-45-3 | |

| Record name | (17alpha)-17-Hydroxy-7-methyl-19-norpregn-5(10)-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (7BETA, 17ALPHA)-17-HYDROXY-7-METHYL-19-NORPREGN-5(10)-EN-20-YN-3-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Stereochemical Control

Academic Synthesis of 7Beta-Tibolone and Related Isomers

The academic and industrial synthesis of tibolone (B1683150) primarily focuses on its 7α-methyl isomer, the pharmaceutically active compound. However, these syntheses invariably involve the formation of the 7β-methyl isomer, presenting significant stereochemical challenges.

The stereoselective synthesis of 7β-methyl substituted androstene derivatives has been a subject of significant research. One notable approach begins with 3β-acetoxyandrost-5-en-17-one. nih.gov The key steps in this synthetic route involve:

Introduction of a carbonyl group at the C7 position.

Addition of a methyl group using a Grignard reagent, such as methylmagnesium iodide, to the C7 carbonyl. This step typically results in a mixture of two isomers (epimers) at the C7 position. nih.gov

Stereoselective deoxygenation of the resulting tertiary alcohols. An ionic hydrogenation process can be employed to afford the desired 7β-methyl configuration with high stereoselectivity. nih.gov

This process highlights a viable pathway to generate 7β-methyl steroids, starting from readily available precursors. The stereoselectivity of the deoxygenation step is crucial for obtaining the desired isomer. nih.gov

A primary challenge in the synthesis of tibolone is controlling the stereochemistry at the C7 position. The conjugate addition of a methyl group to a precursor like 3β-hydroxyandrost-5-en-17-one-3-acetate often yields an epimeric mixture of 7α- and 7β-methylandrost-4-en-3-ones. google.com

Typically, these reactions produce the 7α-isomer as the major product, often in a 4:1 ratio with the 7β-isomer. google.comgoogle.com These epimers are notoriously difficult to separate, which complicates the purification of the desired isomer and leads to wasted reagents. google.comgoogle.com

Innovations to address this challenge include:

Low-Temperature Reactions: Carrying out the methylation reaction at low temperatures, for instance with a methyl-magnesium halide in an aprotic solvent like tetrahydrofuran, can minimize the formation of the unwanted 7β-isomer. google.com

Separation of Intermediates: In some synthetic pathways, it is possible to separate the isomers at an intermediate stage. For example, after forming an aldehyde at C7, the 7α-isomer can sometimes be isolated, although this may result in low yields of around 30%. google.comgoogle.com The 7β-aldehyde isomer, however, often remains inseparable from the 7α-isomer. google.comgoogle.com

The persistent difficulty in separating the 7α and 7β epimers underscores the need for highly stereoselective synthetic methods to improve the efficiency and cost-effectiveness of producing a single, pure isomer.

Stereoselective Synthetic Routes to the 7Beta-Methyl Configuration

Biotransformation Studies for this compound Generation

Biotransformation using microorganisms presents an alternative, "green chemistry" approach for modifying complex molecules like steroids. uitm.edu.my Fungal cultures, in particular, have been shown to be effective biocatalysts capable of performing specific and selective transformations on the tibolone skeleton. mdpi.com

Studies involving the incubation of tibolone with fungal cultures have yielded a variety of metabolites through reactions such as hydroxylation. For instance, fermentation of tibolone with Trichothecium roseum produced five different metabolites. uitm.edu.myorientjchem.org Similarly, incubation with Rhizopus stolonifer and Fusarium lini resulted in three hydroxylated products, demonstrating selective hydroxylation at the C-6 and C-7 positions. innovareacademics.in

These microbial transformation studies highlight a powerful method for generating a library of novel tibolone derivatives. The high regio- and stereoselectivity of enzymatic reactions can provide access to isomers and hydroxylated forms that are difficult to produce through conventional chemical synthesis. mdpi.com

| Fungal Culture | Resulting Transformation/Metabolites | Reference |

|---|---|---|

| Trichothecium roseum | Yielded five metabolites, including Δ4-Tibolone, Δ1,4-tibolone, and various hydroxylated derivatives. | uitm.edu.myorientjchem.org |

| Rhizopus stolonifer | Produced hydroxylated metabolites via reactions at the C-6 and C-7 positions. | innovareacademics.in |

| Fusarium lini | Led to hydroxylated products from tibolone. | innovareacademics.in |

Derivatization and Structural Modification of this compound for Research Probes

The structural modification of tibolone through derivatization is a key technique used in its analysis, which can be adapted for creating research probes. Derivatization involves chemically modifying a compound to alter its properties, for example, to make it more suitable for a specific analytical method like gas chromatography-mass spectrometry (GC-MS). researchgate.net

For tibolone and its metabolites, derivatization is often necessary for quantification in biological samples. researchgate.netresearchgate.net This process can involve reactions that target the hydroxyl groups of tibolone's metabolites. For instance, derivatization with reagents like p-toluenesulfonyl isocyanate or pentafluoropropionic anhydride (B1165640) has been used to create derivatives suitable for sensitive detection. researchgate.netresearchgate.net

While primarily used for analytical quantification, the principles of derivatization are directly applicable to the development of research probes. By attaching a reporter group (e.g., a fluorescent tag or a biotin (B1667282) molecule) to a specific position on the 7β-tibolone structure, researchers can create tools to study its interactions with biological systems, such as identifying binding partners or tracking its localization within cells. The conversion of tibolone into derivatives like 7α-methyl-ethinylestradiol for analytical purposes demonstrates that the steroid's core structure can be chemically altered, opening avenues for creating more complex research probes. researchgate.net

Molecular Interactions and Receptor Dynamics Theoretical and in Vitro Exploration

Computational Molecular Modeling and Docking Studies

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating and predicting how ligands interact with their receptor targets at an atomic level. plos.orgmdpi.com These theoretical approaches allow for the characterization of binding modes, the stability of complexes, and the energetic profiles of these interactions, offering insights that complement experimental data. mdpi.comchapman.edu

While specific docking studies for 7β-tibolone were not identified in the search results, the extensive modeling of other steroids and their receptors provides a strong basis for predicting its behavior. Docking simulations place a ligand into the three-dimensional structure of a receptor's binding pocket to identify the most favorable binding orientation (pose).

For the known metabolites of 7α-tibolone, modeling would show the estrogenic 3-hydroxy metabolites fitting into the ligand-binding domain of ERα and ERβ, forming key interactions that stabilize their agonist conformation. Similarly, the Δ4-isomer would be modeled into the PR and AR binding pockets.

Molecular dynamics simulations can be used to analyze the stability of a ligand-receptor complex over time and to calculate the binding free energy, which is a measure of binding affinity. plos.orgnih.gov Such analyses can compare the structural fit and energetic favorability of different ligands.

Computational studies comparing the metabolites of 7α-tibolone would likely show that the 3-hydroxy metabolites form stable, low-energy complexes with estrogen receptors, while the Δ4-isomer forms similarly stable complexes with progesterone (B1679170) and androgen receptors. This aligns with their experimentally observed specificities. oup.comnih.gov

An energetic and structural fit analysis comparing 7α-tibolone with a modeled 7β-tibolone would be expected to reveal significant differences. The altered stereochemistry of the 7β isomer would likely result in a higher, less favorable binding free energy due to a poorer structural and electronic fit within the receptor pocket. Parameters such as Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) from MD simulations would quantify the stability of the complex; a less stable complex, as might be expected with the 7β isomer, would exhibit higher fluctuations. plos.orgchapman.edu This computational approach underscores how the specific 7α-stereochemistry is likely optimized for the desired profile of metabolic conversion and subsequent receptor interaction.

Enzymatic Biotransformation and Metabolic Stereospecificity Pre Clinical, in Vitro Focus

Investigation of Tibolone (B1683150) as a Substrate for Steroid-Metabolizing Enzymes

Tibolone is rapidly metabolized into its main active metabolites, which include 3α-hydroxytibolone, 3β-hydroxytibolone, and a Δ4-isomer. researchgate.netnih.gov The formation of these metabolites is a key step that dictates the compound's biological activity in different tissues. researchgate.net

The conversion of tibolone into its hydroxylated metabolites is primarily catalyzed by hydroxysteroid dehydrogenases (HSDs), specifically members of the aldo-keto reductase (AKR) 1C subfamily. nih.govcapes.gov.brresearchgate.net These enzymes exhibit stereospecificity, leading to the formation of different metabolites in various tissues. nih.govnih.gov

3α-HSD and 3β-HSD: The reduction of the 3-keto group of tibolone results in the formation of 3α-hydroxytibolone and 3β-hydroxytibolone. nih.govnih.gov

In vitro studies using recombinant human AKR1C isoforms have shown that AKR1C1 exclusively forms 3β-hydroxytibolone. capes.gov.brresearchgate.netnih.gov

AKR1C2, which typically acts as a 3α-HSD for other steroids like 5α-dihydrotestosterone, functions as a 3β-HSD for tibolone. capes.gov.brresearchgate.netnih.gov

AKR1C3 demonstrates weak 3β/3α-HSD activity. capes.gov.brresearchgate.netnih.gov

The liver-specific AKR1C4 predominantly acts as a 3α-HSD, producing 3α-hydroxytibolone. nih.govcapes.gov.brresearchgate.net

In human liver samples, the ratio of formation favors 3β-hydroxytibolone over 3α-hydroxytibolone at a 4:1 ratio. nih.gov This suggests that while AKR1C4 contributes to 3α-hydroxytibolone formation, it may not be the primary source, with potential contributions from intestinal or enterobacterial 3α-HSDs. nih.gov

17β-HSD: Tibolone and its metabolites also interact with 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.govpharmacompass.comdrugbank.com

Tibolone and its three main metabolites inhibit the conversion of estrone (B1671321) to the more potent estradiol (B170435) by 17β-HSD. contemporaryobgyn.netnih.gov

Specifically, the 3α- and 3β-hydroxy metabolites are more potent inhibitors of 17β-HSD than tibolone itself. nih.gov This enzymatic inhibition is a key part of tibolone's tissue-selective action, particularly in breast tissue, by preventing the local synthesis of active estrogens. nih.govdrugbank.comnih.gov

Conversely, tibolone and its Δ4-isomer can induce the activity of 17β-HSD type II, which inactivates estradiol, further contributing to its anti-proliferative effects in breast cells. researchgate.net

Table 1: Action of Hydroxysteroid Dehydrogenase (HSD) Isoforms on Tibolone

| Enzyme Family | Specific Enzyme | Action on Tibolone | Resulting Metabolite | Reference |

| Aldo-Keto Reductase (AKR) | AKR1C1 | 3β-HSD (exclusive) | 3β-hydroxytibolone | capes.gov.br, researchgate.net, nih.gov |

| Aldo-Keto Reductase (AKR) | AKR1C2 | 3β-HSD (exclusive) | 3β-hydroxytibolone | capes.gov.br, researchgate.net, nih.gov |

| Aldo-Keto Reductase (AKR) | AKR1C3 | Weak 3β/3α-HSD | 3β- and 3α-hydroxytibolone | capes.gov.br, researchgate.net, nih.gov |

| Aldo-Keto Reductase (AKR) | AKR1C4 | 3α-HSD (predominant) | 3α-hydroxytibolone | nih.gov, capes.gov.br, researchgate.net |

| 17β-Hydroxysteroid Dehydrogenase | 17β-HSD Type I | Inhibition | Prevents conversion of estrone to estradiol | drugbank.com, contemporaryobgyn.net, nih.gov |

| 17β-Hydroxysteroid Dehydrogenase | 17β-HSD Type II | Stimulation | Inactivates estradiol | researchgate.net |

The metabolism of tibolone involves isomeric conversion, most notably the shift of the Δ5(10)-double bond to a Δ4(5)-position, forming the Δ4-isomer. wikipedia.orgnih.gov This metabolite possesses progestogenic and androgenic properties. wikipedia.orgdrugbank.com The formation of the Δ4-isomer can occur from tibolone or its 3β-hydroxy metabolite. researchgate.netcaldic.com While the oxidation of the 3-hydroxy metabolites back to tibolone can occur, this reaction is potently inhibited by NADPH in vivo, suggesting that the AKR1C enzymes primarily function as reductases, converting tibolone to its hydroxy-metabolites. capes.gov.brresearchgate.netnih.gov Minor amounts of tibolone formation from its hydroxy-metabolites have been observed, followed by AKR1C-catalyzed epimerization. nih.gov

There is no substantial evidence in the reviewed literature for the enzymatic conversion of the 7α-methyl group of tibolone to a 7β-epimer. An earlier suggestion that tibolone could be converted to 7α-methyl-ethinyl estradiol was later shown to be an artifact of the gas chromatography-mass spectrometry (GC-MS) analysis method, specifically due to the high heat involved. nih.gov

Role of Hydroxysteroid Dehydrogenases (e.g., 3α-HSD, 3β-HSD, 17β-HSD) on 7Beta-Tibolone

Sulfotransferase and Sulfatase System Interactions with Tibolone

Sulfation is a major Phase II metabolic pathway for tibolone and its hydroxylated metabolites. nih.govnih.govnih.gov This process, along with the reverse reaction catalyzed by sulfatase, is critical for regulating the tissue-specific activity of tibolone. nih.govresearchgate.netunl.edu The sulfated metabolites are biologically inactive and present in high concentrations in circulation, acting as a reservoir that can be reactivated by local sulfatase activity in target tissues. wikipedia.orgresearchgate.netnih.govsci-hub.se

Sulfotransferases (SULTs): Several SULT isoforms are capable of sulfating tibolone and its metabolites.

Expressed human SULT2A1 has been identified as the major enzyme responsible for the sulfation of tibolone and all three of its primary metabolites, showing the highest affinity for 3α-hydroxytibolone. nih.govnih.gov

SULT1E1 can also conjugate the 3-hydroxy metabolites and tibolone itself, though to a lesser extent. nih.gov

SULT2B1b sulfates the 3-hydroxy metabolites but not tibolone or its Δ4-isomer. nih.gov

Other isoforms like SULT1A1, SULT1A3, SULT1B1, and SULT1C1 show no detectable activity towards tibolone or its metabolites. nih.gov

In postmenopausal liver and small intestine tissues, SULT2A1 is the primary enzyme for the sulfation of tibolone metabolites. nih.gov The stimulation of sulfotransferase activity by tibolone and its metabolites in breast tissue helps to inactivate estrogens locally. nih.govcontemporaryobgyn.net

Sulfatase: The enzyme estrone sulfatase (E1-STS) can be inhibited by tibolone and its metabolites. This inhibition is a key mechanism for its tissue-selective effects, particularly in the breast, by blocking the conversion of inactive estrone sulfate (B86663) to active estrone. drugbank.comcaldic.comnih.gov The sulfated metabolites of tibolone have been shown to be particularly potent inhibitors of E1-STS activity in breast cancer cells. nih.gov This local inhibition of sulfatase, combined with the stimulation of sulfotransferase, effectively reduces the levels of active estrogens in breast tissue. nih.govdrugbank.com

Table 2: Interaction of Sulfotransferase (SULT) Isoforms with Tibolone and its Metabolites

| SULT Isoform | Substrate(s) | Activity Level | Reference |

| SULT2A1 | Tibolone, 3α-OH-tibolone, 3β-OH-tibolone, Δ4-tibolone | High (Major enzyme) | nih.gov, nih.gov |

| SULT1E1 | Tibolone, 3α-OH-tibolone, 3β-OH-tibolone | Slight | nih.gov |

| SULT2B1b | 3α-OH-tibolone, 3β-OH-tibolone | Moderate | nih.gov |

| SULT1A1, 1A3, 1B1, 1C1 | Tibolone and its metabolites | Not detectable | nih.gov |

Cytochrome P450 Enzyme System Involvement

The involvement of the cytochrome P450 (CYP) enzyme system in the primary metabolism of tibolone is considered minor. pharmacompass.comdrugbank.com While CYP enzymes can catalyze hydroxylation reactions, the main metabolic pathways for tibolone are mediated by HSDs and SULTs. nih.govcaldic.commdpi.com

In vitro studies using human microsomes have investigated the potential for tibolone and its metabolites to inhibit various CYP enzymes. The results indicate that tibolone, 3α-hydroxytibolone, 3β-hydroxytibolone, and the Δ4-isomer are very weak inhibitors of major CYP isoforms such as CYP1A2, CYP2C9, CYP2E1, and CYP3A4. nih.govresearchgate.net Their inhibitory potency was found to be at least 50-fold less than that of selective inhibitors for these enzymes. nih.govresearchgate.net

Therefore, it is considered unlikely that tibolone or its metabolites would cause clinically significant drug-drug interactions by inhibiting the metabolism of other drugs that are substrates for these CYP enzymes. nih.govresearchgate.netnih.gov Some minor hydroxylation of tibolone at other positions, such as C2 and C7, has been reported as part of its Phase I metabolism. nih.govresearchgate.net

Analytical and Spectroscopic Characterization for Academic Research

Chromatographic Techniques for 7β-Tibolone Isolation and Purity Assessment

Chromatographic methods are fundamental in separating 7β-tibolone from its epimer, tibolone (B1683150) (7α-tibolone), and other related substances, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of tibolone and its isomers. eurekaselect.com Reversed-phase HPLC (RP-HPLC) is a commonly employed technique. A study detailing a stability-indicating RP-HPLC method for tibolone utilized a Zorbex-Sb Phenyl column with an isocratic mobile phase of acetonitrile (B52724) and a 0.05 M ammonium (B1175870) phosphate (B84403) buffer (50:50 v/v). jpsbr.org The detection was carried out at 205 nm, with a flow rate of 1.2 mL/min, resulting in a retention time of 5.7 minutes for tibolone. jpsbr.org While this method was developed for tibolone, similar principles are applied to separate its isomers. The choice of a phenyl column suggests that the separation mechanism relies on the pi-pi interactions between the aromatic rings of the stationary phase and the analyte.

For the separation of tibolone polymorphs, a BDS Hypersil C-18 column has been used with a mobile phase of acetonitrile and water (60:40 v/v) at a flow rate of 1.0 mL/min and UV detection at 205 nm. scielo.br The separation of 7β-tibolone would necessitate optimization of such methods, potentially through adjustments in the mobile phase composition, pH, or the use of chiral stationary phases to enhance resolution between the epimers.

Table 1: Exemplar HPLC Conditions for Tibolone Analysis

| Parameter | Condition |

| Column | Zorbex-Sb Phenyl (150 x 4.6 mm, 5µm) jpsbr.org |

| Mobile Phase | Acetonitrile : 0.05 M (NH4)HPO4 Buffer (50:50 v/v) jpsbr.org |

| Flow Rate | 1.2 mL/min jpsbr.org |

| Detection | UV at 205 nm jpsbr.org |

| Retention Time (Tibolone) | 5.7 min jpsbr.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the structural elucidation of steroids like 7β-tibolone, often after derivatization to increase volatility. dshs-koeln.de The analysis of tibolone and its metabolites, including the 3-hydroxy epimers, typically involves derivatization with agents like trimethylsilyl (B98337) (TMS). dshs-koeln.dedshs-koeln.de For instance, the bis-TMS derivatives of the 3α- and 3β-hydroxy metabolites of tibolone have been analyzed by GC-MS, showing distinct retention times. dshs-koeln.de

A study on the urinary excretion of tibolone metabolites employed GC-MS analysis of the TMS derivatives on an Agilent Ultra-1 polysiloxane column. dshs-koeln.de The oven temperature was programmed to achieve separation. dshs-koeln.de The mass spectra of the epimers are often quite similar, making chromatographic separation crucial for their differentiation. dshs-koeln.de It has been noted that in the case of 3-hydroxy-5(10)-ene steroids, the 3β-isomer elutes earlier than the 3α-isomer. dshs-koeln.de This highlights the importance of established retention time differences for stereochemical assignment in GC-MS.

It is important to note that the derivatization process and the high temperatures used in GC-MS can sometimes lead to the formation of artifacts. For example, studies have shown that the analysis of tibolone by GC-MS after derivatization can result in the artificial formation of 7α-methyl-ethinyl estradiol (B170435), a conversion that does not occur when analyzed by liquid chromatography-mass spectrometry (LC-MS) without derivatization. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of the stereochemistry of molecules like 7β-tibolone. Both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, HMBC, and NOESY, are employed to elucidate the precise spatial arrangement of atoms. dshs-koeln.degoogle.com

The stereochemistry of the hydroxyl group at C-6 in a tibolone metabolite was determined to be axial based on NOESY correlations between H-6 and H-19. google.com Similarly, the α-stereochemistry of a hydroxyl group at C-11 was deduced from a NOESY correlation between H-11 and H-18. google.com For 7β-tibolone, the key distinction from its 7α-epimer lies in the orientation of the methyl group at the C-7 position. NOESY experiments would be critical in establishing the spatial proximity between the 7β-methyl protons and neighboring protons, which would differ from the correlations observed for the 7α-methyl group.

A detailed NMR study on the 3α- and 3β-hydroxy metabolites of tibolone utilized a combination of extensive one- and two-dimensional ¹H and ¹³C NMR spectroscopy with molecular modeling. researchgate.net The comparison of experimental chemical shifts with calculated values from GIAO (Gauge-Including Atomic Orbital) methods at the DFT level proved effective in assigning proton and carbon resonances and confirming the relative configurations. researchgate.net This combined experimental and computational approach is highly valuable for the definitive stereochemical assignment of 7β-tibolone. The resolution of the NMR spectra is significantly influenced by the magnetic field strength, with higher field instruments providing better dispersion of signals, which is crucial for analyzing complex steroid structures. rsc.org

Mass Spectrometry (MS) Applications in Metabolic Profiling and Identification

Mass spectrometry, particularly when coupled with chromatography (LC-MS and GC-MS), is a cornerstone for the metabolic profiling and identification of tibolone and its derivatives in biological matrices. eurekaselect.comresearchgate.net These techniques offer high sensitivity and selectivity, which are essential for detecting the low concentrations of metabolites typically found in plasma, urine, and tissues. researchgate.netresearchgate.net

Validated LC-MS/MS methods have been developed for the quantification of tibolone's major metabolites, such as 3α-hydroxytibolone and 3β-hydroxytibolone, in human plasma. researchgate.net These methods often involve derivatization to enhance ionization efficiency and sensitivity in the negative electrospray ionization mode. researchgate.net For instance, derivatization with p-toluenesulfonyl isocyanate has been used for the analysis of 3α-hydroxytibolone. researchgate.net

Metabolic profiling studies using LC-QTOF-MS/MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) have been employed to investigate the effects of tibolone on the metabolome of human astrocytic cells. mdpi.com Such untargeted approaches allow for the detection and identification of a wide range of metabolites by providing accurate mass measurements, which can then be compared against metabolite databases for identification. mdpi.comscripps.edu The use of high-resolution mass spectrometry (HRMS) in conjunction with GC has also been shown to improve sensitivity and selectivity in pharmacokinetic studies of tibolone. researchgate.net

The analysis of tibolone's metabolic fate reveals that the most significant phase II reaction is sulfation of the hydroxyl groups. researchgate.net LC-MS techniques are instrumental in identifying these sulfated metabolites in circulation. researchgate.netresearchgate.net

Comparative Academic Investigations in Pre Clinical Models

In Vitro Cellular Responses to 7Beta-Tibolone versus 7Alpha-Tibolone (e.g., cell proliferation, apoptosis studies in non-human cell lines)

There is a lack of available scientific literature and data from preclinical studies that directly compares the in vitro cellular responses of this compound and 7Alpha-Tibolone. Studies on the cellular effects of tibolone (B1683150) have focused on its main metabolites. For instance, in vitro research on breast cancer cell lines has shown that tibolone and its Δ4-isomer can inhibit cell proliferation and induce apoptosis. researchgate.netoup.comnih.gov These effects are often attributed to the progestogenic and androgenic properties of the Δ4-isomer. oup.com The estrogenic metabolites, 3α- and 3β-hydroxytibolone, have been investigated for their effects on various cell types, including glial cells, where they exhibit agonist activity through estrogen receptors. researchgate.net However, no specific data on cell proliferation or apoptosis in non-human cell lines for a compound identified as this compound is currently available in published research.

Interactive Data Table: In Vitro Cellular Responses of Tibolone and its Metabolites (Data for this compound vs. 7Alpha-Tibolone is not available)

| Compound | Cell Line(s) | Effect on Proliferation | Effect on Apoptosis | Citation |

| Tibolone | Normal breast cells | Antiproliferative | Proapoptotic | researchgate.netnih.gov |

| Δ4-isomer | Normal breast cells | Antiproliferative | Proapoptotic | researchgate.netnih.gov |

| Tibolone | Breast cancer cells | Proapoptotic | - | researchgate.netnih.gov |

| 3α-hydroxytibolone | N20.1 (mouse oligodendrocyte) | Agonist activity via ER | Not specified | researchgate.net |

| 3β-hydroxytibolone | N20.1 (mouse oligodendrocyte) | Agonist activity via ER | Not specified | researchgate.net |

Note: This table summarizes available data on tibolone and its well-characterized metabolites due to the absence of specific data for this compound.

Assessment of Distinct Tissue-Specific Bioactivity Profiles of this compound

The concept of tissue-specific bioactivity is a cornerstone of tibolone research, with its effects varying significantly between bone, breast, endometrium, and the central nervous system. researchgate.netwikipedia.orgoup.com This tissue selectivity is attributed to the differential metabolism of tibolone into its estrogenic and progestogenic/androgenic metabolites in various tissues. researchgate.netoup.com For example, in endometrial tissue, tibolone is primarily converted to the Δ4-isomer, which exerts a protective, non-proliferative effect. oup.comoup.com Conversely, the estrogenic metabolites are more active in bone and the vagina. researchgate.netspringermedizin.de

A thorough search for preclinical studies assessing a distinct tissue-specific bioactivity profile for this compound did not yield any results. The scientific literature to date has not characterized the specific interactions of a 7-beta isomer of tibolone with different tissues.

Exploration of Specific Gene Expression Profiles Mediated by this compound in Model Systems (e.g., gene microarray, RNA-seq)

Studies utilizing gene expression profiling have provided significant insights into the molecular mechanisms of tibolone and its primary metabolites. For example, research on human endometrial cells has shown that tibolone induces a unique gene expression profile that has limited overlap with that of estradiol (B170435). nih.gov These studies have identified specific genes and pathways modulated by tibolone, contributing to its distinct clinical effects. nih.govbioscientifica.com Furthermore, investigations in astrocytic cell models have explored gene expression changes related to inflammation and cell survival in response to tibolone. researchgate.net

However, there are no available studies that have specifically explored the gene expression profiles mediated by this compound in any model system using techniques such as gene microarray or RNA-sequencing. The current body of evidence on the genomic effects of tibolone is focused on the parent compound and its well-established metabolites. A study assessing gene expression of the OPG/RANK/RANKL system in peripheral blood mononuclear cells after tibolone treatment did not find significant changes. researchgate.net

Interactive Data Table: Gene Expression Studies on Tibolone (Data for this compound is not available)

| Study Focus | Model System | Key Findings | Citation |

| Endometrial Gene Expression | Human Endometrium | Tibolone induces a unique gene profile with weak similarity to estradiol. | nih.gov |

| Progestagenic/Estrogenic Actions | Endometrial Cancer Cell Line | Tibolone's effects are counterbalanced by differential regulation of proliferation and apoptosis genes. | nih.gov |

| Inflammatory Gene Regulation | Astrocytic Cell Model | Tibolone affects the expression of inflammatory genes like IL-6. | researchgate.net |

| Bone Metabolism Genes | Human PBMCs | No significant changes in OPG/RANK/RANKL expression. | researchgate.net |

Note: This table highlights key gene expression studies on tibolone due to the absence of specific data for this compound.

Future Research Trajectories and Academic Significance

Identification of Unique Molecular Targets for 7Beta-Tibolone (if distinct from 7Alpha-Tibolone)

The parent compound, tibolone (B1683150), is characterized by a 7α-methyl group and is known to be a prodrug, rapidly metabolized into active compounds that interact with estrogen (ER), progesterone (B1679170) (PR), and androgen receptors (AR). nih.govmdpi.comnih.govwikipedia.orgdrugbank.comnih.gov The primary estrogenic activity comes from its 3α- and 3β-hydroxy metabolites, while the Δ4-isomer metabolite is responsible for progestogenic and androgenic effects. nih.govnih.govresearchgate.net

A biotransformed metabolite, 7β-hydroxy-Δ4-tibolone, has been identified from fungal sources. ingentaconnect.com The introduction of a hydroxyl group at the 7β position, in contrast to the 7α-methyl group of the parent compound, fundamentally alters the molecule's polarity and three-dimensional shape. This structural change is a strong indicator that 7β-hydroxy-Δ4-tibolone may possess a unique molecular target profile.

Future research should prioritize comprehensive binding assays to determine the affinity of 7β-hydroxy-Δ4-tibolone for the classical steroid receptors (ERα, ERβ, PR, AR) and compare it directly to the established profiles of the 3α-OH, 3β-OH, and Δ4-isomer metabolites of tibolone. Furthermore, screening against a broader panel of nuclear receptors, including orphan receptors, is warranted. It is plausible that the 7β-hydroxy moiety could confer affinity for enzymes involved in steroid metabolism, such as specific hydroxysteroid dehydrogenases (HSDs), potentially making these enzymes themselves unique molecular targets for this compound. mdpi.com

Table 1: Known Receptor Affinities of Tibolone and its Primary Metabolites

| Compound | Estrogen Receptor (ER) Activity | Progesterone Receptor (PR) Activity | Androgen Receptor (AR) Activity |

|---|---|---|---|

| Tibolone (parent drug) | Weak nih.goveur.nl | Weak nih.goveur.nl | Weak eur.nl |

| 3α-Hydroxytibolone | Agonist nih.govtandfonline.com | Antagonist researchgate.net | Antagonist researchgate.net |

| 3β-Hydroxytibolone | Agonist nih.govtandfonline.com | Antagonist researchgate.net | Antagonist researchgate.net |

| Δ4-Tibolone | None nih.govtandfonline.com | Agonist wikipedia.orgnih.govtandfonline.com | Agonist wikipedia.orgnih.govtandfonline.com |

| 7β-Hydroxy-Δ4-tibolone | Undetermined | Undetermined | Undetermined |

Investigation of Stereospecificity in Steroid Biosynthesis and Catabolism with this compound

The metabolism of tibolone is a clear example of enzymatic stereospecificity. The reduction of its 3-keto group is catalyzed by human aldo-keto reductase (AKR) 1C isoforms, which function as 3α/3β-hydroxysteroid dehydrogenases (HSDs). capes.gov.brnih.gov Different AKR1C isoforms exhibit distinct stereochemical preferences; for instance, AKR1C1 and AKR1C2 selectively produce 3β-hydroxytibolone, whereas AKR1C4 preferentially forms the 3α-hydroxy metabolite. nih.gov Notably, AKR1C2 inverts its typical stereospecificity with tibolone compared to endogenous steroids like 5α-dihydrotestosterone, highlighting the substrate-dependent nature of these enzymes. nih.govnih.gov

The existence of 7β-hydroxy-Δ4-tibolone introduces another layer to this complexity. Its formation and subsequent breakdown would be governed by enzymes with specificity for the 7-position of the steroid nucleus, such as 7α-HSDH and 7β-HSDH. mdpi.com These enzymes are known to be highly stereospecific. mdpi.com Studying the metabolic fate of 7β-hydroxy-Δ4-tibolone in human tissues could:

Identify the specific human HSDs or Cytochrome P450 enzymes responsible for its synthesis and catabolism. nih.gov

Clarify the role of 7β-HSDHs in metabolizing synthetic steroids. mdpi.com

Provide a direct comparison of how 7α-methyl versus 7β-hydroxy substituents influence metabolic pathways and rates of clearance.

Development of Novel Chemical Probes Utilizing this compound Stereochemistry for Mechanistic Studies

Chemical probes are essential tools for exploring the molecular mechanisms of proteins and signaling pathways. nih.gov These probes are often derived from small molecules with known biological activity by attaching reporter groups like fluorescent tags or affinity labels. nih.govacs.org

The distinct stereochemistry of 7β-hydroxy-Δ4-tibolone makes it an ideal scaffold for creating highly specific chemical probes. A probe based on this structure would be invaluable for:

Target Identification: By using affinity-based proteomics, a 7β-hydroxy-Δ4-tibolone probe could be used to "pull down" its specific binding partners from cell lysates, potentially revealing novel and previously unrecognized molecular targets. nih.gov

Mechanism Elucidation: A fluorescently-tagged version could be used in cellular imaging to visualize its subcellular localization and track its interaction with target proteins in real-time.

Pathway Dissection: The stereospecificity of the probe would allow researchers to selectively investigate the pathways modulated by this specific metabolite, distinguishing its effects from those of tibolone's other metabolites (3α-OH, 3β-OH, and Δ4-isomer).

The development of such probes hinges on synthetic chemistry strategies to modify the steroid structure without disrupting its core binding properties. mdpi.com

Theoretical Contributions to Understanding Steroid Structure-Function Paradigms

Computational modeling, including quantitative structure-activity relationship (QSAR) analysis and molecular docking, is a powerful tool for predicting how a ligand will interact with a receptor. nih.govresearchgate.net These methods are used to understand the relationship between a steroid's three-dimensional structure and its biological function. acs.orgconicet.gov.ar

Steroid isomers like 7β-tibolone are crucial for refining these theoretical models. researchgate.net The subtle yet significant difference between a 7α-methyl group (as in tibolone) and a 7β-hydroxy group (as in the metabolite) provides a perfect test case for computational predictions. nih.gov By comparing the computationally predicted binding affinities and biological activities with experimentally determined values for both isomers, researchers can:

Validate and Improve Docking Algorithms: Assess the accuracy of computational models in predicting the impact of stereochemistry on binding. nih.gov

Refine Structure-Activity Relationships (SAR): Build more robust SAR models that can better predict the activity of new, unsynthesized steroid derivatives. researchgate.netacs.org

Enhance Understanding of Receptor Pockets: Gain deeper insight into the topology and chemical nature of steroid receptor binding sites, explaining why small structural changes can lead to large differences in biological effect. nih.gov

This iterative process of experimental testing and computational refinement is fundamental to advancing the rational design of new therapeutic agents.

Q & A

Q. What experimental methodologies are recommended for characterizing 7Beta-Tibolone's stereospecific interactions with steroid receptors?

Methodological Answer: Use competitive radioligand binding assays with isotopic labeling (e.g., ³H or ¹⁴C) to quantify receptor affinity. Include negative controls (e.g., unlabeled reference ligands) and validate results via dose-response curves. Ensure statistical precision by reporting means with standard deviations limited to one significant digit beyond instrument precision . For novel compounds, provide full spectral data (NMR, HPLC-MS) to confirm purity and structural identity .

Q. How should researchers design longitudinal studies to assess this compound's tissue-selective effects in preclinical models?

Methodological Answer: Adopt a factorial design with stratified randomization of animal cohorts to control for hormonal variability. Include sham-operated controls and standardized timepoints for tissue sampling. Use ANOVA with post-hoc Tukey tests to analyze dose-dependent effects, ensuring statistical significance thresholds (e.g., p < 0.05) are predefined . Document all protocols in supplemental materials to enable replication .

Q. What pharmacokinetic parameters must be prioritized when comparing this compound's bioavailability across administration routes?

Methodological Answer: Calculate AUC₀–∞, Cmax, and Tmax using non-compartmental analysis (NCA). Validate assays via spike-and-recovery experiments in biological matrices. For cross-study comparisons, standardize sampling intervals and employ allometric scaling for interspecies extrapolation . Report coefficients of variation for intra- and inter-assay precision .

Advanced Research Questions

Q. How can conflicting data on this compound's estrogenic activity in bone versus breast tissue be reconciled methodologically?

Methodological Answer: Apply pathway enrichment analysis to transcriptomic datasets, focusing on tissue-specific co-regulators (e.g., SRC-1 vs. SRC-3). Use siRNA knockdown in primary cell cultures to isolate mechanistic drivers. For contradictory in vivo findings, conduct meta-regression to assess covariates like animal strain or dosing regimen . Report effect sizes with 95% confidence intervals to contextualize biological relevance .

Q. What computational strategies improve the prediction of this compound's off-target binding to non-steroidal receptors?

Methodological Answer: Employ ensemble docking workflows combining molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations. Validate predictions using surface plasmon resonance (SPR) assays with immobilized receptor domains. Apply machine learning classifiers (e.g., random forests) to distinguish true binding events from assay artifacts . Archive raw simulation trajectories in FAIR-compliant repositories .

Q. Which biomarker validation frameworks are suitable for detecting this compound's long-term metabolic effects in postmenopausal cohorts?

Methodological Answer: Implement a nested case-control design within longitudinal cohorts, prioritizing biomarkers with >70% intraclass correlation coefficients (ICCs). Use tandem mass spectrometry for high-specificity metabolite quantification. Apply Benjamini-Hochberg correction to adjust for multiple comparisons in omics datasets . Pre-register analytical pipelines to mitigate hypothesis-flexibility bias .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies between in vitro receptor activation profiles and in vivo metabolic outcomes?

Methodological Answer: Conduct physiologically based pharmacokinetic (PBPK) modeling to reconcile tissue-specific exposure levels. Use Spearman’s rank correlation to assess ligand-receptor occupancy vs. phenotypic outputs. For paradoxical effects, perform RNA-seq on ex vivo tissues to identify compensatory pathways .

Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships in this compound's neuroprotective studies?

Methodological Answer: Fit data to sigmoidal models (e.g., Hill equation) using maximum likelihood estimation. Compare Akaike information criterion (AIC) values to select best-fit models. For heteroscedastic variance, apply Box-Cox transformations prior to regression . Use bootstrap resampling to estimate parameter uncertainty .

Experimental Reproducibility & Reporting

Q. What minimum metadata standards are essential for sharing this compound screening data across consortia?

Methodological Answer: Adopt ISA-Tab format for experimental metadata, including batch-specific purity assays, solvent details, and plate maps. For high-throughput screens, provide raw fluorescence units alongside normalized Z-scores. Reference PubChem CID or InChIKey for compound identification .

Q. How can researchers mitigate batch-to-batch variability in this compound's synthetic protocols?

Methodological Answer: Implement quality-by-design (QbD) principles using design-of-experiments (DoE) software (e.g., JMP). Monitor critical process parameters (CPPs) like reaction temperature and catalyst loading via PAT tools. Use principal component analysis (PCA) to correlate CPPs with critical quality attributes (CQAs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.